8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Overview
Description
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of inflammation and cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This interaction prevents the activation of necroptotic cell death pathways, thereby exerting a protective effect on cells .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis and is often associated with inflammation . By blocking this pathway, the compound can prevent cell death and inflammation .
Result of Action
The inhibition of RIPK1 by this compound results in the suppression of necroptosis, thereby preventing cell death and inflammation . This could potentially be beneficial in the treatment of diseases where necroptosis and inflammation play a key role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate amines with cyclic anhydrides or diketones. One common method includes the condensation of benzylamine and phenylhydrazine with cyclic anhydrides under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione: Similar structure but lacks the benzyl group, leading to variations in biological activity.
Uniqueness
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is unique due to its dual benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-19-15-21(20(25)23(19)18-9-5-2-6-10-18)11-13-22(14-12-21)16-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZEXRADVVJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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